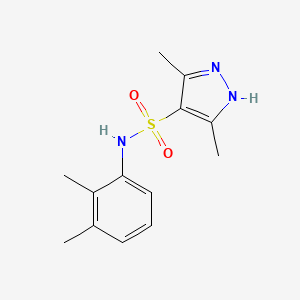
N-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been extensively studied. In
作用機序
The mechanism of action of DMF is not fully understood, but it is thought to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and anti-inflammatory responses. DMF has also been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a transcription factor that regulates inflammatory responses.
Biochemical and Physiological Effects
DMF has been shown to have anti-inflammatory and immunomodulatory effects, which may be due to its ability to activate the Nrf2 pathway and inhibit NF-kB activity. DMF has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, DMF has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
実験室実験の利点と制限
One advantage of using DMF in lab experiments is its ability to activate the Nrf2 pathway and inhibit NF-kB activity, making it a useful tool for studying the regulation of inflammatory responses. However, one limitation is that DMF can be toxic at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for further research on DMF. One area of research could focus on the development of DMF-based drugs for the treatment of autoimmune diseases and cancer. Another area of research could focus on the use of DMF as an alternative to traditional pesticides in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of DMF and its potential applications in material science.
合成法
DMF can be synthesized using different methods, including the reaction of 2,3-dimethylbenzoyl chloride with 4-aminoantipyrine, followed by sulfonation with concentrated sulfuric acid. Another method involves the reaction of 2,3-dimethylbenzaldehyde with 4-aminoantipyrine, followed by the addition of sulfuric acid. The yield of DMF using these methods ranges from 60-80%.
科学的研究の応用
DMF has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMF has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis. DMF has also been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth. In agriculture, DMF has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In material science, DMF has been used as a building block for the synthesis of various organic materials, including polymers and dyes.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-8-6-5-7-12(9(8)2)16-19(17,18)13-10(3)14-15-11(13)4/h5-7,16H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUMKYKAZAIENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(NN=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
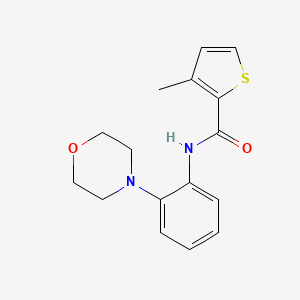
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)

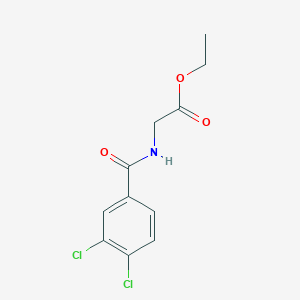

![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)

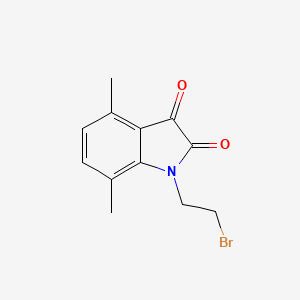
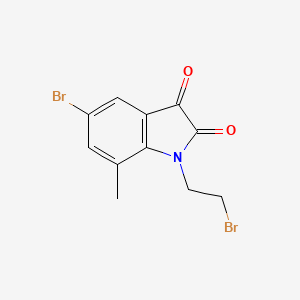
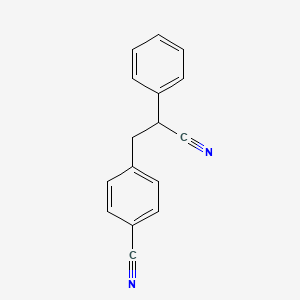
![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)